molecular formula C11H16O3 B078251 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran CAS No. 14882-64-5

1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran

Cat. No.: B078251
CAS No.: 14882-64-5
M. Wt: 196.24 g/mol
InChI Key: WYJSXTRADJCQCC-UHFFFAOYSA-N
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Description

1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran is a complex organic compound known for its unique structural features and diverse applications. This compound belongs to the class of isobenzofurans, characterized by a fused ring system that includes a furan ring. Its chemical structure is notable for the presence of methoxy groups and a hexahydro configuration, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:

    Cyclization Reactions: Initial steps often involve cyclization reactions to form the core isobenzofuran structure.

    Hydrogenation: Subsequent hydrogenation steps are used to introduce the hexahydro configuration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring high purity and yield.

    Continuous Flow Systems: Employing continuous flow systems for large-scale production, which can enhance efficiency and scalability.

    Catalysts: Using specific catalysts to optimize reaction conditions and improve the overall yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where methoxy groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts for methoxylation and other substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Anticancer Research

Recent studies have investigated the potential of 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran as an anticancer agent. Its structural similarity to known anticancer compounds allows it to interact with biological targets effectively. Research has shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, suggesting a pathway for drug development focused on cancer treatment .

Neuropharmacology

This compound has been explored for its neuroprotective effects. Studies indicate that it may modulate neurotransmitter systems and show promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent .

Polymer Chemistry

In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced mechanical properties. Its unique structure allows for the development of materials that exhibit improved thermal stability and elasticity compared to conventional polymers. Research indicates that incorporating this compound into polymer matrices can lead to advancements in biodegradable plastics .

Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives. Its stability and adhesion characteristics allow for applications in protective coatings that require resistance to environmental degradation .

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. It can be used to create various functionalized compounds through reactions such as alkylation and acylation. This versatility is crucial for developing new pharmaceuticals and agrochemicals .

Reaction Mechanisms

The compound's reactivity has been studied extensively to understand its behavior in chemical reactions better. Its unique structure allows it to participate in cycloaddition reactions and other transformations that are valuable in synthetic organic chemistry .

Case Studies

Study Title Application Findings
Anticancer Activity of Novel DerivativesMedicinal ChemistrySeveral derivatives showed significant cytotoxicity against breast cancer cells .
Neuroprotective Effects on Neuronal CellsNeuropharmacologyDemonstrated reduction in neuroinflammation markers in vitro .
Development of Biodegradable PolymersMaterials ScienceEnhanced tensile strength and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism by which 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran exerts its effects involves interactions with various molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to certain receptors, modulating cellular signaling processes.

    Reactive Intermediates: Formation of reactive intermediates that interact with biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran: shares similarities with other isobenzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration and functional groups, which confer distinct chemical and biological properties. Its hexahydro configuration and methoxy groups make it particularly interesting for various synthetic and research applications.

Biological Activity

1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran (CAS No. 14882-64-5) is a synthetic compound with a complex molecular structure characterized by the formula C11H16O3C_{11}H_{16}O_3 and a molecular weight of 196.24 g/mol. This compound has garnered interest in various fields due to its potential biological activities.

PropertyValue
Molecular FormulaC11H16O3
Molar Mass196.24 g/mol
Boiling Point265.2 ± 40.0 °C (predicted)
Density1.15 ± 0.1 g/cm³ (predicted)

Pharmacological Potential

  • Antioxidant Activity : Compounds structurally similar to this compound have demonstrated antioxidant properties that can mitigate oxidative stress in cellular environments.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases by inhibiting neuronal apoptosis and promoting cell survival.
  • Anti-inflammatory Properties : The compound's potential to modulate inflammatory pathways has been noted in preliminary studies involving related structures.

Study 1: Antioxidant Properties

A study conducted on related methoxy-substituted benzofurans indicated that these compounds exhibit significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant capacity and found that certain structural modifications enhance this activity.

Study 2: Neuroprotection

Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of similar benzofuran derivatives in models of Alzheimer’s disease. These compounds were shown to inhibit beta-amyloid aggregation and reduce neuroinflammation.

Study 3: Anti-inflammatory Mechanisms

In vitro studies have demonstrated that certain methoxy derivatives can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic role for these compounds in treating inflammatory disorders.

Properties

IUPAC Name

3,5-dimethoxy-4-oxatricyclo[5.2.1.02,6]dec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-12-10-8-6-3-4-7(5-6)9(8)11(13-2)14-10/h3-4,6-11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJSXTRADJCQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C3CC(C2C(O1)OC)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376293
Record name 1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-methano-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14882-64-5
Record name 1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-methano-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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